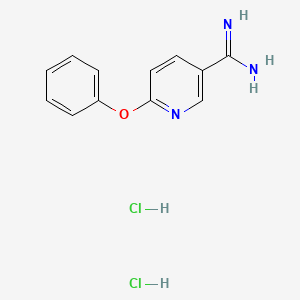
6-Phenoxypyridine-3-carboximidamide dihydrochloride
Descripción general
Descripción
6-Phenoxypyridine-3-carboximidamide dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in biochemical and physiological research, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Cyclopalladation of Phenoxypyridines
Cyclopalladation, a process involving the formation of a palladium-carbon bond, has been studied using phenoxypyridines like 2-phenoxypyridine. Such studies explore the reactivity of these compounds with palladium acetate to form metallocycles, which are of interest in organometallic chemistry. This research demonstrates the potential of phenoxypyridines, including 6-phenoxypyridine-3-carboximidamide dihydrochloride, in forming complex structures with palladium (Geest, O'Keefe, & Steel, 1999).
Herbicidal Activities
Some phenoxypyridines have been investigated for their herbicidal properties. Studies have shown that certain derivatives exhibit high potentials as useful herbicides, highlighting the possibility of 6-phenoxypyridine-3-carboximidamide dihydrochloride derivatives being explored for agricultural applications (Fujikawa et al., 1970).
Inhibitory Activities Against c-Met Kinase
Novel phenoxypyridine derivatives have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase. This research suggests the potential use of 6-phenoxypyridine-3-carboximidamide dihydrochloride derivatives in developing treatments targeting c-Met kinase, which is relevant in cancer therapy (Liu et al., 2020).
Copper Recovery from Chloride Solutions
Studies have employed hydrophobic N′-alkyloxypyridine-carboximidamides to extract copper(II) from chloride solutions. This research indicates the potential application of 6-phenoxypyridine-3-carboximidamide dihydrochloride in metal recovery and purification processes (Wojciechowska et al., 2017).
Propiedades
IUPAC Name |
6-phenoxypyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.2ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;;/h1-8H,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWBZZNEWZVBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxypyridine-3-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



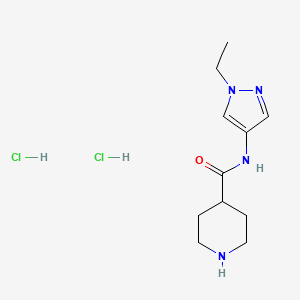



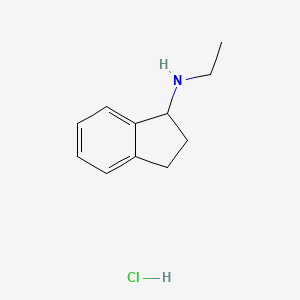
![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)
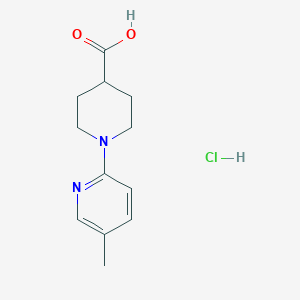
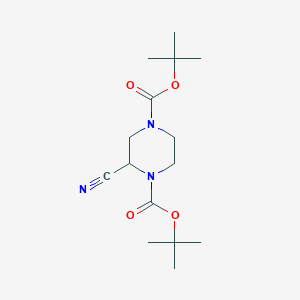
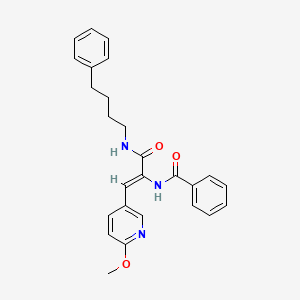
acetic Acid](/img/structure/B1419602.png)


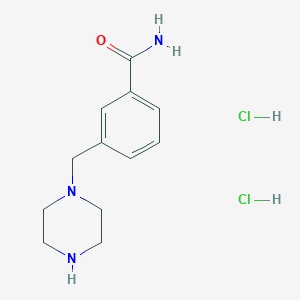
![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)